molecular formula C12H13NO3 B1339245 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 26906-40-1

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B1339245
CAS RN: 26906-40-1
M. Wt: 219.24 g/mol
InChI Key: XQLHDHBDHOYWEY-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is an organic compound with the molecular weight of 219.24 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

A simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI code is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .


Chemical Reactions Analysis

The synthesis of this compound involves a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 219.24 .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been studied extensively. For example, Filali Baba et al. (2019) analyzed the crystal structure of a compound consisting of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate. Their study revealed that the oxoquinoline unit is almost planar, and weak hydrogen bonds contribute to a three-dimensional network structure in the crystal (Filali Baba et al., 2019).

Synthesis and Reactivity

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a key intermediate in various synthetic protocols. Zaitseva et al. (2022) developed a one-pot two-step synthesis protocol for this compound, demonstrating its versatility in organic synthesis (Zaitseva et al., 2022).

Antibacterial Properties

Research has shown that derivatives of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibit antibacterial properties. For instance, Balaji et al. (2013) synthesized derivatives with potential antibacterial activity against various bacteria, highlighting the compound's significance in medicinal chemistry (Balaji et al., 2013).

Anticancer Activity

Some derivatives of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate have been evaluated for their anticancer properties. Gaber et al. (2021) synthesized derivatives and tested them against the MCF-7 breast cancer cell line, finding significant anticancer activity in some compounds (Gaber et al., 2021).

Chemical Transformations

This compound is also involved in various chemical transformations. Kaptı et al. (2016) reported the synthesis of novel derivatives from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, demonstrating the diverse reactivity of the compound in organic synthesis [(Kaptı et al., 2016)](https://consensus.app/papers/chemistry-ethyl-kaptı/999fefd7896f5bba9e3f9c2881a37239/?utm_source=chatgpt).

Crystallography and Structural Analysis

The structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives has been a subject of interest in crystallography. Ukrainets et al. (2006) studied the properties of a closely related compound, revealing insights into its molecular structure and potential applications in material science (Ukrainets et al., 2006).

properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLHDHBDHOYWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569860
Record name Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

CAS RN

26906-40-1
Record name Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ER Zaitseva, DS Ivanov, AY Smirnov, AA Mikhaylov… - Molecules, 2022 - mdpi.com
A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O …
Number of citations: 7 www.mdpi.com

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